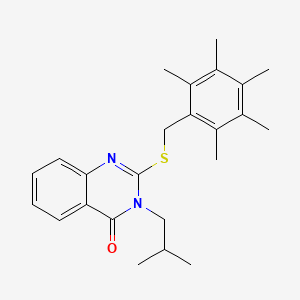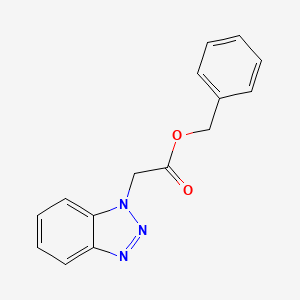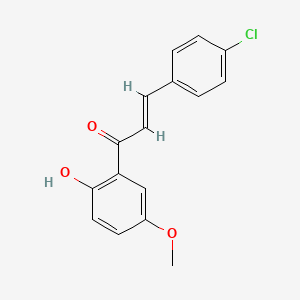
C.I. Direct Black 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Black 11 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is valued for its deep black color and good colorfastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Black 11 involves a series of diazotization and coupling reactions. The process begins with the diazotization of p-nitroaniline in the presence of hydrochloric acid and sodium nitrite at low temperatures. The resulting diazonium salt is then coupled with a suitable coupling component, such as 2,4-diaminobenzenesulfonic acid, under alkaline conditions to form the desired dye.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The dye is then subjected to filtration, drying, and milling to obtain the final powdered form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Black 11 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives of the original dye molecule.
Scientific Research Applications
C.I. Direct Black 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of C.I. Direct Black 11 involves its interaction with the substrate, typically through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose fibers, allowing for strong adherence and good colorfastness. The molecular targets include the hydroxyl groups of cellulose, which facilitate the binding of the dye to the fibers.
Comparison with Similar Compounds
C.I. Direct Black 11 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes share similar application methods and chemical structures, this compound is unique in its ability to produce a deep black color with excellent colorfastness properties. Other similar compounds include:
C.I. Direct Blue 1: Known for its blue color and used in similar applications.
C.I. Direct Orange 25: Provides an orange hue and is used for dyeing cellulosic fibers.
C.I. Direct Red 81: Produces a red color and is used in textile dyeing.
This compound stands out due to its deep black color and versatility in various industrial applications.
Properties
CAS No. |
6486-52-8 |
|---|---|
Molecular Formula |
C24H30N2OS |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H30N2OS/c1-14(2)12-26-23(27)20-10-8-9-11-22(20)25-24(26)28-13-21-18(6)16(4)15(3)17(5)19(21)7/h8-11,14H,12-13H2,1-7H3 |
InChI Key |
BZCZGXOSHMMHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)



![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)





![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)
